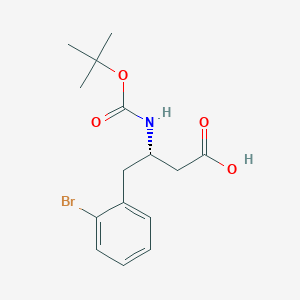

Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid

Overview

Description

“Boc-(S)-3-amino-4-(2-bromo-phenyl)-butyric acid” is a complex organic compound. It contains a Boc-protected amino group, a bromo-phenyl group, and a butyric acid moiety . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their esters . For instance, phenylboronic acids have been used in the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds . The synthesis could also involve the protodeboronation of pinacol boronic esters, a process that has been utilized in a radical approach .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The bromo-phenyl group is likely to contribute to the planarity of the molecule . The Boc group, on the other hand, is likely to add steric bulk .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, the Boc group can be removed under acidic conditions . The bromo-phenyl group can participate in various coupling reactions, such as the Suzuki-Miyaura coupling . The compound can also undergo protodeboronation, a process that has been utilized in a radical approach .Scientific Research Applications

N-tert-Butoxycarbonylation of Amines

N-tert-Butoxycarbonylation (Boc) is a critical process in peptide synthesis for protecting amine groups against racemization. The research by Heydari et al. (2007) highlights an efficient and environmentally benign method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, emphasizing the significance of Boc-protected amino acids in Merrifield’s solid-phase peptide synthesis due to their stability and resistance towards basic and nucleophilic attacks (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Synthesis of Amino Alcohols

Boc-substituted compounds serve as precursors for the synthesis of syn- and anti-1,2-amino alcohols, demonstrating their utility in regioselective ring-opening reactions. The work of Bach and Schröder (1997) provides insights into the synthetic flexibility offered by Boc-protected intermediates for the generation of structurally complex amino alcohols, which are valuable in medicinal chemistry (Bach & Schröder, 1997).

Native Chemical Ligation

Crich and Banerjee (2007) explored the application of Boc-protected amino acids in native chemical ligation, a technique pivotal for protein and peptide synthesis. Their synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enabled successful ligation at phenylalanine, showcasing the versatility of Boc-protected amino acids in facilitating complex biochemical constructions (Crich & Banerjee, 2007).

Amine-terminated Monolayers

Lee et al. (2015) utilized Boc for the preparation and characterization of amine-terminated monolayers on carbon surfaces. This research underscores the importance of Boc-protected compounds in surface chemistry and material science, particularly for creating functionalized surfaces for various applications, including biosensors and catalysis (Lee, Leroux, Hapiot, & Downard, 2015).

Electrophilic Amination

Boc-protected hydrazino acids synthesized through electrophilic amination using N-Boc-O-tosyl hydroxylamine as an NH-Boc transfer reagent illustrate the compound's role in producing modified peptides and biologically active heterocyclic derivatives. Baburaj and Thambidurai (2012) demonstrated the conversion of amino acid derivatives into β-Boc-hydrazino derivatives, highlighting the synthetic utility of Boc in creating functionalized amino acids for further chemical transformations (Baburaj & Thambidurai, 2012).

properties

IUPAC Name |

(3S)-4-(2-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFCTVVLGCILTN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

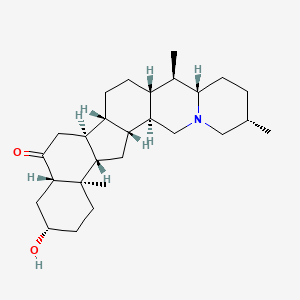

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)

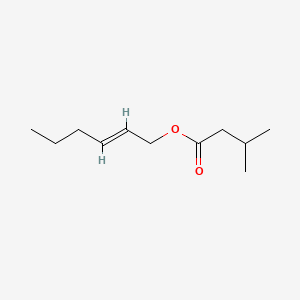

![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)